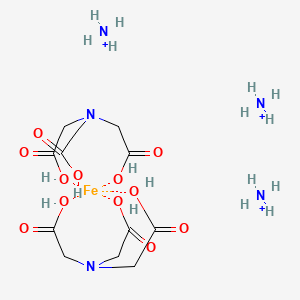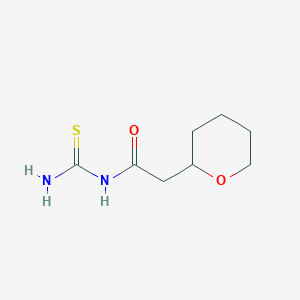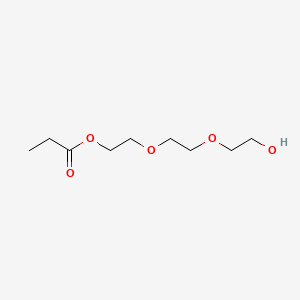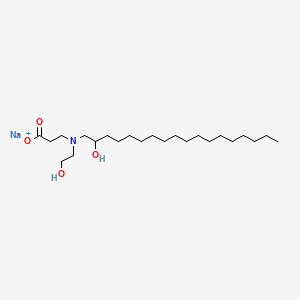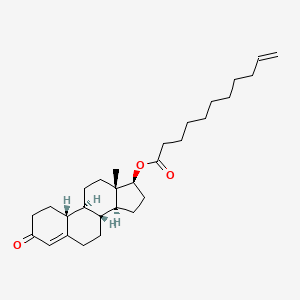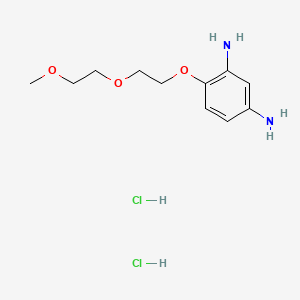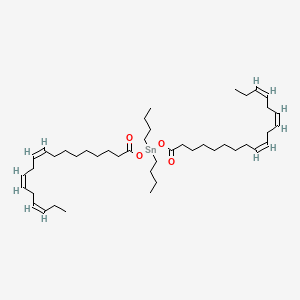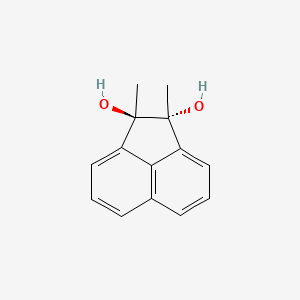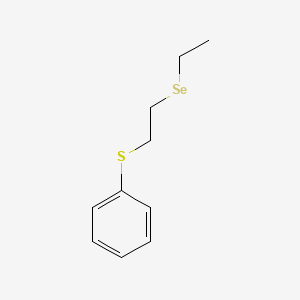
N,N'-Bis(3-methyl-2-butyl)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is a chemical compound characterized by the presence of two 3-methyl-2-butyl groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-methyl-2-butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+2×3-methyl-2-butylamine→N,N’-Bis(3-methyl-2-butyl)-ethylenediamine
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which N,N’-Bis(3-methyl-2-butyl)-ethylenediamine exerts its effects involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2-ethylhexyl)-ethylenediamine
- N,N’-Bis(3-methyl-2-pentyl)-ethylenediamine
- N,N’-Bis(2-methyl-2-butyl)-ethylenediamine
Uniqueness
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is unique due to the specific arrangement of its 3-methyl-2-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of the complexes it forms, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88829-00-9 |
|---|---|
Molekularformel |
C12H28N2 |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N,N'-bis(3-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-9(2)11(5)13-7-8-14-12(6)10(3)4/h9-14H,7-8H2,1-6H3 |
InChI-Schlüssel |
BCJDHWHTAVFSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NCCNC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
